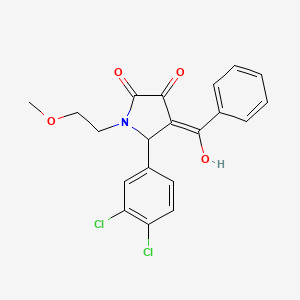![molecular formula C19H19N3O4 B5483830 N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5483830.png)
N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is a chemical compound with potential applications in scientific research. This compound is also known as EPCMU and is a derivative of coumarin, a natural compound found in many plants. EPCMU has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
作用機序
The mechanism of action of EPCMU involves the inhibition of several enzymes involved in cell growth and survival. EPCMU inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPCMU also inhibits the activity of protein kinase CK2, which is involved in cell signaling pathways that promote cell survival. Inhibition of CK2 leads to the activation of pro-apoptotic pathways and ultimately cell death.
Biochemical and Physiological Effects:
EPCMU has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, EPCMU has been shown to have anti-inflammatory and antioxidant properties. EPCMU inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. EPCMU also scavenges free radicals, which are produced during oxidative stress and can damage cells and tissues. Furthermore, EPCMU has been shown to have neuroprotective effects, which may have therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
EPCMU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been well-studied. EPCMU has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also some limitations to using EPCMU in lab experiments. EPCMU has low solubility in water, which may limit its use in some experiments. In addition, EPCMU may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on EPCMU. One area of research could be the development of more potent and selective analogs of EPCMU. Another area of research could be the investigation of the potential therapeutic applications of EPCMU in other diseases, such as neurodegenerative diseases. Furthermore, the mechanisms underlying the anti-inflammatory and antioxidant properties of EPCMU could be further elucidated. Overall, EPCMU has potential as a therapeutic agent and warrants further investigation in scientific research.
合成法
EPCMU can be synthesized using various methods, including the reaction of 3-acetyl-4-hydroxycoumarin and 2-ethoxyaniline in the presence of a catalyst such as sodium acetate or sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine and isocyanate to yield EPCMU. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
EPCMU has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that EPCMU inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia. EPCMU has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, EPCMU has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-15-11-7-5-9-13(15)21-19(24)22-17-16(20-2)12-8-4-6-10-14(12)26-18(17)23/h4-11,20H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZXKJDHYFNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5483748.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5483771.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)
![3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5483777.png)
![N-methyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5483781.png)
![N-(3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)methanesulfonamide](/img/structure/B5483788.png)
![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)
![7-(2-hydroxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5483802.png)
![[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,3-diyl]dimethanol](/img/structure/B5483812.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5483822.png)
![8-[(2,5-dichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5483833.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5483835.png)